IWP-O1
CAS No.:
Cat. No.: VC0531062
Molecular Formula: C26H20N6O
Molecular Weight: 432.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N6O |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) |
| Standard InChI Key | GYYDQHBKIHQHEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
IWP-O1 is characterized by specific chemical and physical properties that contribute to its biological activity. The compound has been thoroughly characterized through various analytical methods to establish its fundamental properties.
Basic Chemical Information
IWP-O1 possesses a defined molecular structure with the chemical formula C₂₆H₂₀N₆O and a molecular weight of 432.48 g/mol . It is assigned the Chemical Abstracts Service (CAS) registry number 2074607-48-8, which serves as its unique identifier in chemical databases . Physically, IWP-O1 appears as a light yellow solid substance .
The compound's IUPAC name, while complex, precisely defines its chemical structure. Its solubility characteristics indicate that it readily dissolves in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (289.03 mM), though this process requires ultrasonication to achieve complete dissolution .
Structural Features
IWP-O1 belongs to the triazole class of compounds, specifically featuring a 1,2,3-triazole core structure that contributes significantly to its improved metabolic stability compared to previous Porcupine inhibitors . The molecular scaffold includes an aryl amide attached to a heteroaromatic ring through a heteroatom, which represents a privileged structure for developing Porcupine inhibitors .
The compound's structure includes a 4-pyridyl derivative with a 5-phenyl group (Ar₂ = Ph) on the triazole core, which has been found to be crucial for its high potency . This specific structural arrangement provides IWP-O1 with optimal binding characteristics to its target protein.
Mechanism of Action
IWP-O1 exerts its biological effects through specific interactions with cellular signaling pathways, particularly targeting the Wnt signaling cascade that plays crucial roles in development, tissue homeostasis, and various disease states.
Porcupine Inhibition
The primary mechanism of action of IWP-O1 is the inhibition of Porcupine (Porcn), an acyltransferase essential for the secretion of Wnt proteins . Porcupine facilitates the palmitoylation of Wnt proteins, a post-translational modification necessary for their secretion and signaling activity. By inhibiting Porcupine with exceptional potency, IWP-O1 effectively prevents the secretion of Wnt proteins, thereby blocking downstream Wnt signaling pathways .
Effects on Downstream Signaling
Biochemical confirmation of IWP-O1's mechanism reveals that it effectively suppresses the phosphorylation of Dishevelled (Dvl2/3) in HeLa cells . This is significant because Dishevelled phosphorylation is associated with both β-catenin-dependent and β-catenin-independent Wnt signaling pathways .
Additionally, IWP-O1 treatment suppresses the phosphorylation of low-density lipoprotein receptor-related protein 6 (LRP6), which is a hallmark of Wnt/β-catenin pathway activity . These effects on phosphorylation events confirm that IWP-O1 functions by preventing Wnt protein secretion, thereby inhibiting multiple branches of the Wnt signaling pathway.
Potency and Comparative Efficacy
The exceptional potency of IWP-O1 distinguishes it from other Porcupine inhibitors, making it a valuable tool for research and potential therapeutic applications targeting Wnt signaling.
Potency Measurements
In cellular assays, IWP-O1 demonstrates remarkable potency with an EC₅₀ value of 80 picomolar (pM) in L-Wnt-STF cells, a reporter cell line commonly used to evaluate Wnt signaling pathway inhibitors . This exceptional potency positions IWP-O1 among the most potent Porcupine inhibitors reported to date.
Comparative Efficacy with Other Inhibitors
IWP-O1 exhibits significantly higher potency compared to other Porcupine inhibitors, including those that have advanced to clinical studies. Notably, IWP-O1 is 2.5 times more potent than LGK974, a Porcupine inhibitor that has advanced to clinical studies with an EC₅₀ of 0.2 nM .
Table 1 below provides a comparison of the potency of IWP-O1 with structurally related inhibitors tested in the same cellular assay system:
| Compound | Structure Class | EC₅₀ in L-Wnt-STF cells | Relative Potency |
|---|---|---|---|
| IWP-O1 | 1,2,3-triazole | 80 pM | 1× (reference) |
| LGK974 | Not specified | 200 pM | 0.4× |
| IWP-L6 | Thienopyrimidinone | Not specified | Less potent |
| IWP-N3 | 1,2,3-triazole | 9 nM | 0.009× |
| IWP-L2 | 1,2,4-triazole | 0.3 nM | 0.27× |
This comparative data highlights the exceptional potency of IWP-O1, positioning it as a leading candidate among Porcupine inhibitors for both research and potential therapeutic applications .
Pharmacokinetic Properties
The pharmacokinetic profile of IWP-O1, particularly its metabolic stability, represents a significant improvement over previous generations of Porcupine inhibitors, enhancing its utility for in vivo studies.
Metabolic Stability
A notable advancement with IWP-O1 is its significantly improved metabolic stability compared to previous Porcupine inhibitors. While earlier inhibitors such as IWP-L6 (with a thienopyrimidinone core) showed poor stability in murine systems, IWP-O1 demonstrates remarkable stability in both murine liver S9 fractions and plasma .
The dramatic improvement in metabolic stability is attributed to the 1,2,3-triazole core structure of IWP-O1. This structural feature effectively addresses one of the major limitations of earlier Porcupine inhibitors, making IWP-O1 more suitable for in vivo studies, particularly in murine models .
Comparative Stability Data
Table 2 below illustrates the comparative metabolic stability of IWP-O1 and related compounds in murine biological systems:
| Compound | Core Structure | Half-life in Murine Liver S9 Fractions | Half-life in Murine Plasma |
|---|---|---|---|
| IWP-O1 | 1,2,3-triazole | Stable over 4 h | 130 min |
| IWP-N3 | 1,2,3-triazole | 200 min | 100 min |
| IWP-L2 | 1,2,4-triazole | 15 min | <5 min |
| IWP-L6 | Thienopyrimidinone | 26 min | <5 min |
This comparative data demonstrates the superior stability of IWP-O1, which remained stable in murine liver S9 fractions for over 4 hours, while the earlier inhibitor IWP-L6 had a half-life of only 26 minutes . Similarly, in murine plasma, IWP-O1 showed a half-life of 130 minutes, compared to less than 5 minutes for IWP-L6 .
Development and Structure-Activity Relationships
The development of IWP-O1 represents a systematic approach to optimizing Porcupine inhibitors through structure-activity relationship studies, resulting in a compound with exceptional potency and improved pharmacokinetic properties.
Development History
IWP-O1 emerged from a focused effort to develop improved Porcupine inhibitors based on analysis of four previously identified classes of small-molecule Porcupine inhibitors from a high-throughput screen . By examining the common structural features of these inhibitors, researchers identified a general structure wherein an aryl amide (or aryl ketone) is attached to a heteroaromatic ring through a heteroatom .
Structure-Activity Relationships
Extensive structure-activity relationship studies revealed key structural features contributing to the exceptional potency of IWP-O1:
-
The 4-pyridyl derivative of the triazole core provides optimal potency, with repositioning or removing the nitrogen atom dramatically reducing activity .
-
Introduction of a 5-phenyl group to the triazole significantly enhances potency, with the 4-pyridyl derivative showing the most dramatic improvement (EC₅₀ of 80 pM) .
-
The biaryl amide portion, specifically 2-amino-5-phenylpyridine, was identified as optimal for activity. Substitutions or modifications to this group typically resulted in reduced potency .
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Introduction of alpha-methyl or ethyl groups to the amide reduced activity, likely due to disfavored ligand conformations .
These structure-activity relationships provided valuable insights into the molecular requirements for potent Porcupine inhibition and guided the optimization process leading to IWP-O1.
Research Applications
IWP-O1 has demonstrated valuable applications in cancer research, particularly in studies investigating the role of Wnt signaling in cancer cell metabolism and survival.
Applications in Cancer Research
The exceptional potency and improved metabolic stability of IWP-O1 make it an ideal tool for studying the role of Wnt signaling in cancer development and progression. Research has particularly focused on head and neck squamous cell carcinoma (HNSCC), where Wnt signaling is frequently upregulated .
In studies on tongue cancer cell lines, IWP-O1 has been used alongside another Wnt signaling inhibitor, PRI-724, to investigate the relationship between Wnt signaling and cancer cell metabolism . These studies have revealed that Wnt signaling inhibitors can attenuate tongue squamous cell carcinoma survival and reduce glucose uptake and lactate release, suggesting a connection between Wnt signaling and cancer cell energy metabolism .
Effects on Cancer Cell Metabolism
Research has demonstrated that IWP-O1 can modulate the expression of key glycolytic enzymes in tongue cancer cell lines, including phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase . These findings suggest that IWP-O1's anticancer effects may be partly mediated through disruption of the altered metabolic pathways that support cancer cell growth and survival.
Experimental and bioinformatic data have confirmed the relationship between Wnt signaling and glycolytic enzymes in tongue cancer cells and HNSCC clinical samples, indicating that inhibition of glucose metabolism by Wnt signaling inhibitors like IWP-O1 represents a promising approach for targeting tongue cancer cells .
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